![molecular formula C14H24N2O6 B12529216 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate CAS No. 666855-67-0](/img/structure/B12529216.png)
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-aminohexanoic acid with acetic anhydride to form 6-acetyloxyhexanoic acid.
Amidation Reaction: The intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form 2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethanol.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[6-(2-Hydroxyethylamino)-6-oxohexanoyl]amino]ethyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Uniqueness
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
666855-67-0 |
|---|---|
Molekularformel |
C14H24N2O6 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate |
InChI |
InChI=1S/C14H24N2O6/c1-11(17)21-9-7-15-13(19)5-3-4-6-14(20)16-8-10-22-12(2)18/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
LTPGDZSMAXMYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC(=O)CCCCC(=O)NCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

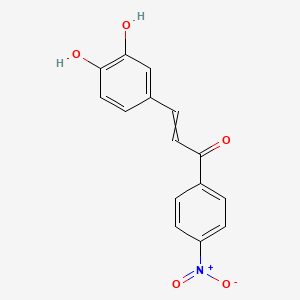


![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
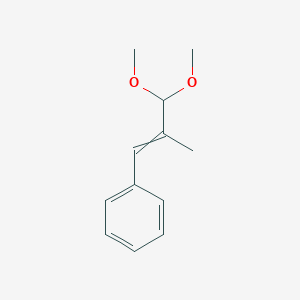
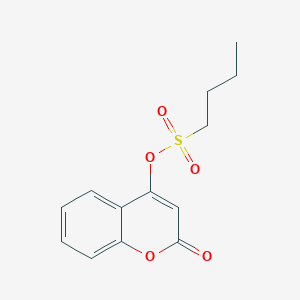
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

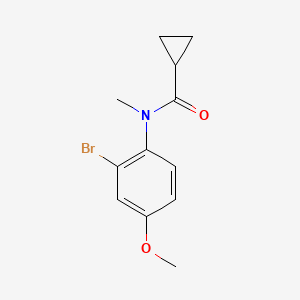
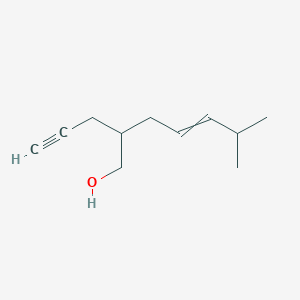
![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)

